molecular formula C19H20N2O3S B2776019 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide CAS No. 898465-58-2

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide

カタログ番号 B2776019
CAS番号: 898465-58-2
分子量: 356.44
InChIキー: CNRRXKRHOGEMBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound and its analogs has been explored in medicinal chemistry research . The sulfonylurea linker in the compound can tolerate chemical modifications, such as simply changing over the position of the carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group . This flexibility in synthesis has led to the identification of several more potent and diversified NLRP3 antagonists .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropanecarbonyl group attached to a 3,4-dihydro-2H-quinolin-7-yl group, which is further attached to a benzenesulfonamide group. The structure allows for diverse applications, making it a valuable tool in various scientific research.


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 496.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 62.6±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 170.1±3.0 cm3 .

科学的研究の応用

Anticancer Activity

A series of derivatives related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide have been synthesized and evaluated for their anticancer activity against several human tumor cell lines. For instance, a compound exhibiting potent anticancer activity through mechanisms like apoptosis induction, cell cycle arrest in the G2/M phase, and caspase activation has been identified. This highlights the potential of such compounds in the development of new anticancer therapies (Żołnowska et al., 2018).

Synthesis and Molecular Design

The synthesis process of these compounds involves various chemical reactions that yield novel derivatives with potential anticancer and radioprotective properties. Research has shown that some of these novel quinolines and derivatives exhibit interesting cytotoxic activity compared to reference drugs like doxorubicin, indicating their utility as anticancer agents. Furthermore, certain derivatives have shown radioprotective activity in vivo, suggesting additional therapeutic applications (Ghorab et al., 2008).

Mechanism of Action

The anticancer activity of these compounds is often attributed to their ability to inhibit specific enzymes or induce apoptosis in cancer cells. For example, some derivatives have been designed to inhibit human carbonic anhydrase isozymes, a mechanism that contributes to their anticancer properties. Docking studies and enzyme inhibition assays provide insights into the molecular interactions and structural requirements for their bioactivity, enabling the design of more potent and selective anticancer agents (Al-Said et al., 2010).

Structural and Spectroscopic Analysis

The structural and spectroscopic characterization of these compounds, including NMR, FTIR, and mass spectrometry, plays a crucial role in confirming their molecular structure and understanding their chemical properties. Such analyses are essential for the development of compounds with optimized pharmacological profiles (Dayan et al., 2013).

作用機序

While the specific mechanism of action for this compound is not detailed in the available resources, compounds with similar structures have been found to inhibit the NLRP3 inflammasome . The NLRP3 inflammasome is a protein complex that is part of the immune response and is implicated in a variety of diseases, including neurodegenerative diseases .

将来の方向性

Given its potential in medicinal chemistry and pharmacology, future research could explore the development of more potent NLRP3 inflammasome inhibitors based on this compound . Additionally, its unique structure could be leveraged for diverse applications in other scientific fields.

特性

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(15-8-9-15)21-12-4-5-14-10-11-16(13-18(14)21)20-25(23,24)17-6-2-1-3-7-17/h1-3,6-7,10-11,13,15,20H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRRXKRHOGEMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。